molecular formula C16H11ClF3N3O B2651234 N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478042-57-8

N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No. B2651234
CAS RN: 478042-57-8
M. Wt: 353.73
InChI Key: HCNZTYROWOQBNG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various research studies.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The application of analogs similar to N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide in spectroscopy and quantum mechanical studies has been noted. These compounds have been synthesized and their vibrational spectra and electronic properties have been analyzed. Their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) is highlighted, showing good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activity has been investigated, revealing significant second-order hyperpolarizability values. Molecular docking studies have also been performed to understand binding interactions with proteins like Cyclooxygenase 1 (COX1), indicating potential biological interactions (Mary et al., 2020).

Crystallography and Molecular Interactions

Structural Analysis of Acetamide Derivatives

Studies on acetamide derivatives structurally related to this compound have demonstrated the 'V' shaped molecular structure and detailed the intermolecular interactions such as hydrogen bonds and π interactions, which contribute to the formation of 3-D arrays in crystal structures (Boechat et al., 2011).

Inhibition and Antitumor Activities

Corrosion Inhibition and Surface Morphology Studies

The benzimidazole derivatives, similar in structure to the compound , have been studied for their corrosion inhibition properties for carbon steel. This research is critical in material science and engineering, offering insights into protective measures against corrosion. Theoretical and experimental approaches have confirmed the efficacy of these inhibitors (Rouifi et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c17-10-5-1-2-6-11(10)21-14(24)9-23-13-8-4-3-7-12(13)22-15(23)16(18,19)20/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNZTYROWOQBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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